molecular formula C15H13NO2 B13946665 2-Fluorenecarbamic acid, methyl ester CAS No. 60550-85-8

2-Fluorenecarbamic acid, methyl ester

Cat. No.: B13946665
CAS No.: 60550-85-8
M. Wt: 239.27 g/mol
InChI Key: KMSUWWHYYOFHDI-UHFFFAOYSA-N
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Description

N-(9H-Fluoren-2-yl)carbamic acid methyl ester is a chemical compound with the molecular formula C15H13NO2 It is a derivative of carbamic acid and features a fluorenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-Fluoren-2-yl)carbamic acid methyl ester typically involves the reaction of 9H-fluoren-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for N-(9H-Fluoren-2-yl)carbamic acid methyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

  • Continuous flow reactors to maintain consistent reaction conditions
  • Use of automated systems for precise control of temperature and reaction time
  • Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

N-(9H-Fluoren-2-yl)carbamic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Fluorenone derivatives

    Reduction: Fluoren-2-ylmethanol

    Substitution: Various substituted fluorenyl derivatives

Scientific Research Applications

N-(9H-Fluoren-2-yl)carbamic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a fluorescent probe in biological assays.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(9H-Fluoren-2-yl)carbamic acid methyl ester involves its interaction with various molecular targets. The fluorenyl group can intercalate with DNA, making it useful in studying DNA-binding interactions. Additionally, the ester group can undergo hydrolysis to release the active fluorenylamine, which can interact with proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(9H-Fluoren-9-ylmethoxy)carbonyl derivatives: These compounds also feature a fluorenyl group but differ in the functional groups attached to the nitrogen atom.

    Fluorenylmethyl carbamates: Similar structure but with different substituents on the carbamate group.

Uniqueness

N-(9H-Fluoren-2-yl)carbamic acid methyl ester is unique due to its specific combination of the fluorenyl group and the carbamic acid ester

Properties

CAS No.

60550-85-8

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

methyl N-(9H-fluoren-2-yl)carbamate

InChI

InChI=1S/C15H13NO2/c1-18-15(17)16-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3,(H,16,17)

InChI Key

KMSUWWHYYOFHDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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